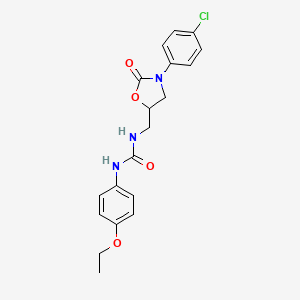![molecular formula C16H20N4O4S2 B2853006 N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 893128-72-8](/img/structure/B2853006.png)
N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structural complexity, which includes a thiophene ring and a benzamide moiety, making it a subject of interest in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the splicing of nitrogen-containing heterocycles with sulfur-containing heterocycles . One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale application of the aforementioned synthetic routes. The use of catalytic amounts of ZnO nanorods under solvent-free conditions has also been highlighted as an efficient method for synthesizing thiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions: N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . The compound’s thiophene ring is particularly reactive, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organoboron reagents for Suzuki–Miyaura coupling and phosphorus pentasulfide for Paal–Knorr synthesis . These reactions are typically carried out under mild conditions, which help preserve the integrity of the functional groups present in the molecule .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Suzuki–Miyaura coupling can yield various substituted benzamides, while the Paal–Knorr synthesis can produce thiophene derivatives with different substituents .
Aplicaciones Científicas De Investigación
N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
In material science, thiophene derivatives, including this compound, are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other thiophene derivatives such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine . These compounds share structural similarities with N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide, particularly the presence of the thiophene ring .
Uniqueness: What sets this compound apart is its combination of the thiophene ring with a benzamide moiety, which imparts unique chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-19(2)18-15(22)13-9-10-25-16(13)17-14(21)11-5-7-12(8-6-11)26(23,24)20(3)4/h5-10H,1-4H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSRRSXHJMCIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2852924.png)
![tert-butyl (1R,3R,5S,7S)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.0^{3,5}]nonane-8-carboxylate](/img/structure/B2852927.png)


![2,4-difluoro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2852930.png)
![5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2852931.png)

![(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B2852934.png)

![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2852939.png)
![N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852941.png)

![N-(4-acetylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2852945.png)
![2-(4-fluorophenyl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2852946.png)
